2-(3-Oxo-1-piperazinyl)isonicotinic acid
Description
Historical Background and Discovery
The development of 2-(3-Oxo-1-piperazinyl)isonicotinic acid emerges from the extensive historical research into both piperazine derivatives and isonicotinic acid compounds. The piperazine scaffold has been recognized as a privileged structure in drug discovery and is widely distributed in biologically active compounds employed in pharmaceutical research. The historical significance of isonicotinic acid derivatives can be traced back to the early twentieth century, when Hans Meyer and his doctoral student Josef Mally at the German University in Prague studied hydrazides of pyridinecarboxylic acids, ultimately leading to compounds with significant pharmaceutical properties.
The synthesis of isonicotinic acid became more significant with the discovery of isonicotinic acid hydrazide, which emerged as a crucial medication for treating tuberculosis. This historical context provided the foundation for developing more complex derivatives that incorporate both the isonicotinic acid moiety and heterocyclic ring systems such as piperazine. The recognition that piperazine-containing compounds often exhibit enhanced biological activity compared to simpler analogs led researchers to explore hybrid molecules that combine these structural elements.
Research into isonicotinic acid derivatives has demonstrated that structural modifications can significantly impact biological activity. Studies have shown that isonicotinic acid derivatives can be synthesized and investigated for antibacterial activity, particularly toward resistant bacterial strains, indicating the continued relevance of this chemical class in contemporary pharmaceutical research. The development of this compound represents a logical extension of this research trajectory, combining proven pharmaceutical scaffolds to create potentially novel therapeutic agents.
Nomenclature and Chemical Classification
This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as 2-(3-oxopiperazin-1-yl)pyridine-4-carboxylic acid. The compound exists under several synonymous designations, including 2-(3-Oxopiperazin-1-yl)isonicotinic acid and various catalog-specific identifiers such as 1019323-66-0, which serves as its Chemical Abstracts Service registry number.
The chemical classification of this compound places it within multiple overlapping categories. Primarily, it belongs to the class of isonicotinic acids, which are derivatives of pyridine featuring carboxylic acid functionality at the 4-position. Simultaneously, the compound is classified as a piperazine derivative due to the presence of the six-membered heterocyclic ring containing two nitrogen atoms. The specific structural feature of the ketone group at the 3-position of the piperazine ring further categorizes it as an oxo-piperazine derivative.
From a broader chemical perspective, the compound falls under the category of pharmaceutical intermediates due to its potential applications in medicinal chemistry. The molecule can also be classified as a heterocyclic compound, given that it contains both pyridine and piperazine ring systems. This dual heterocyclic nature contributes to its potential for diverse biological interactions and pharmaceutical applications.
Physicochemical Properties and Molecular Formula
The molecular identity of this compound is defined by its molecular formula C₁₀H₁₁N₃O₃, corresponding to a molecular weight of 221.21 grams per mole. The compound exhibits specific physicochemical characteristics that influence its behavior in biological and chemical systems.
The structural representation of the compound can be expressed through its Simplified Molecular Input Line Entry System notation as C1CN(CC(=O)N1)C2=NC=CC(=C2)C(=O)O, which provides a linear representation of its molecular structure. The International Chemical Identifier for the compound is InChI=1S/C10H11N3O3/c14-9-6-13(4-3-12-9)8-5-7(10(15)16)1-2-11-8/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16), offering a standardized method for representing its chemical structure.
The compound demonstrates specific solubility characteristics, though detailed solubility data in various solvents remains limited in current literature. Storage conditions typically require maintenance at -4°C for short-term storage periods of 1-2 weeks, with longer storage periods necessitating temperatures of -20°C for optimal stability over 1-2 years. These storage requirements suggest that the compound may be susceptible to degradation under ambient conditions, necessitating careful handling in research and pharmaceutical applications.
Structure-Activity Relationship Position in Piperazine Derivatives
The structural position of this compound within the broader family of piperazine derivatives provides important insights into its potential biological activity and pharmaceutical applications. Research has demonstrated that the piperazine scaffold serves as a privileged structure in drug discovery, with widespread distribution in biologically active compounds. The specific structural modifications present in this compound contribute to its unique position within this chemical class.
Studies investigating structure-activity relationships in piperazine derivatives have revealed that the substitution pattern and functional groups attached to the piperazine ring significantly influence biological activity. Research has shown that derivatives with piperazine generally exhibit better activity compared to those with aniline, piperidine, and morpholine substitutions. This finding suggests that the nitrogen atoms in the piperazine ring serve as favorable hydrogen bond acceptors, contributing to enhanced biological interactions.
The presence of the ketone group at the 3-position of the piperazine ring in this compound represents a specific structural modification that may influence its biological activity. Comparative studies have indicated that morpholine or N-methyl piperazine groups can display moderate levels of biological inhibition, though often with reduced potency compared to other substitutions. The oxo functionality in the current compound may provide distinct interaction profiles compared to these related structures.
The isonicotinic acid moiety contributes additional dimensions to the structure-activity relationship profile. Isonicotinic acid derivatives have demonstrated significant antimicrobial activity, particularly against tuberculosis-causing organisms. The combination of the piperazine scaffold with the isonicotinic acid structure creates a hybrid molecule that may exhibit synergistic biological effects. Research has shown that structural modifications to isonicotinic acid derivatives can substantially impact their antimicrobial potency, with certain substitution patterns providing enhanced activity against resistant bacterial strains.
The positioning of functional groups within the molecule influences its potential interactions with biological targets. The presence of both nitrogen-containing heterocyclic systems and carboxylic acid functionality provides multiple sites for hydrogen bonding and electrostatic interactions with protein targets. This structural versatility positions this compound as a potentially valuable scaffold for further pharmaceutical development, particularly in applications targeting bacterial infections or other therapeutic areas where piperazine derivatives have shown efficacy.
Properties
IUPAC Name |
2-(3-oxopiperazin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-6-13(4-3-12-9)8-5-7(10(15)16)1-2-11-8/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMRYSRRMJHYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with piperazine derivatives under controlled conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the piperazine ring . The reaction is usually carried out in a solvent such as toluene at low temperatures (-10 to -15°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1-piperazinyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperazines, and various oxides depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Chemical Name: 2-(3-Oxo-1-piperazinyl)isonicotinic acid
CAS Number: 1019323-66-0
Molecular Formula: C₁₀H₁₁N₃O₃
IUPAC Name: this compound
InChI Key: LFMRYSRRMJHYML-UHFFFAOYSA-N
The compound features a piperazine ring, which is known for its role in enhancing bioactivity and modulating pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid exhibit antimicrobial properties. The structural modifications involving the piperazine moiety may enhance the efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cells has been observed, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.
CNS Activity
The piperazine structure is often associated with central nervous system (CNS) activity. Compounds similar to this compound have been studied for their effects on neuroreceptors, indicating potential applications in treating neurological disorders.
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for various chemical modifications, which can lead to materials with tailored thermal and mechanical characteristics.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives, particularly those requiring specific adhesion properties or resistance to environmental factors.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various derivatives of isonicotinic acid, including this compound, showcasing enhanced antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the piperazine ring significantly influenced antibacterial potency.
Case Study 2: Evaluation of Anticancer Activity
In vitro assays revealed that the compound could inhibit the growth of specific cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1-piperazinyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The isonicotinic acid moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Oxo-1-piperazinyl)isonicotinic acid with structurally or functionally related compounds, emphasizing differences in biological activity, metabolic pathways, and applications:
Key Research Findings
Metabolic Pathways: Isonicotinic acid derivatives undergo hydroxylation at alpha positions (C2 and C6) during microbial degradation, forming intermediates like citrazinic acid. This pathway is conserved across Bacillus and Pseudomonas species .
Enzyme Inhibition :
- Urea-linked isonicotinic acid derivatives (e.g., 3-(3-(naphthalen-1-yl)ureido)isonicotinic acid) exhibit potent DHODH inhibition, a target for antiviral therapies. The piperazine analog may mimic urea’s hydrogen-bonding interactions but requires validation .
Coordination Chemistry :
- Isonicotinic acid derivatives are used as linkers in metal-organic frameworks (MOFs). The piperazine group in this compound could enhance porosity and stability via secondary building units (SBUs), similar to 1,4-benzenedicarboxylate-based MOFs .
Biological Activity
2-(3-Oxo-1-piperazinyl)isonicotinic acid, identified by its CAS number 1019323-66-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure
- Molecular Formula : C10H11N3O3
- Molecular Weight : 219.22 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 8 |
| Escherichia coli | 32 |
The mechanism of action for its antibacterial effects likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis, leading to cell death.
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated moderate cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| HCT15 (colon cancer) | 25 |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown increased caspase activity and morphological changes consistent with programmed cell death upon treatment with this compound.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It appears to trigger apoptotic pathways in cancer cells, as evidenced by increased caspase activity and characteristic morphological changes.
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The findings indicated that it was particularly effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Potential
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study found that treatment with varying concentrations led to significant apoptosis in HeLa cells. This was measured by increased caspase activity and morphological changes typical of programmed cell death, suggesting further exploration into its mechanism could yield valuable insights into its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(3-Oxo-1-piperazinyl)isonicotinic acid and its derivatives?
- Methodological Answer : Synthesis typically involves coupling isonicotinic acid derivatives with substituted piperazine moieties. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or nucleophilic substitution reactions under anhydrous conditions. Purification often employs silica gel chromatography (for intermediates) and recrystallization for final products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and piperazine ring conformation.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC-PDA : For purity assessment (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for evaluating the antimycobacterial activity of this compound?
- Methodological Answer :
- MIC Determination : Against Mycobacterium tuberculosis strains (drug-sensitive, MDR, XDR) using microbroth dilution (e.g., Middlebrook 7H9 media). Include isoniazid as a positive control.
- Data Interpretation : Compare MIC values (e.g., 0.22–56.19 µM for related isonicotinic acid N-oxide derivatives against DS, MDR, and XDR strains) .
Advanced Research Questions
Q. How do structural modifications to the piperazinyl or isonicotinic acid moieties affect target binding and resistance profiles?
- Methodological Answer :
- Computational Docking : Use software like AutoDock Vina to model interactions with targets (e.g., InhA enoyl-ACP reductase). Focus on hydrogen bonding with NAD binding pocket residues (e.g., Tyr158, Lys165).
- Resistance Studies : Compare MIC shifts in katG-mutant vs. wild-type M. tuberculosis to assess dependency on prodrug activation .
Q. What strategies can resolve contradictions in biological activity data across different bacterial strains?
- Methodological Answer :
- Mechanistic Profiling : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Transcriptomic Analysis : Use RNA-seq to identify upregulated efflux pumps or detoxification genes in resistant strains (e.g., XDR M. tuberculosis) .
Q. How can researchers validate the hepatotoxicity and pharmacokinetic profiles of this compound?
- Methodological Answer :
- In Silico ADMET : Tools like SwissADME or ProTox-II to predict oral bioavailability and hepatotoxicity (e.g., lower hepatotoxicity probability than isoniazid for isonicotinic acid N-oxide derivatives).
- In Vivo Validation : Use murine models to measure plasma half-life (t) and liver enzyme markers (ALT/AST) post-administration .
Guidance for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
